(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC15798004
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12FNO |
---|---|
Molecular Weight | 133.16 g/mol |
IUPAC Name | 2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |
Standard InChI | InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |
Standard InChI Key | CROKWOXDQWOKCV-LURJTMIESA-N |
Isomeric SMILES | C1CN(C[C@H]1F)CCO |
Canonical SMILES | C1CN(CC1F)CCO |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol, reflecting its pyrrolidine core with a fluorine atom at the 3-position and an ethanol moiety attached to the nitrogen atom . The (S) configuration at the fluorinated carbon (C3) is critical for its stereoselective interactions with biological targets .
Molecular Formula and Weight
-
Molecular Formula: C₆H₁₂FNO
-
Molecular Weight: 133.16 g/mol (calculated using atomic masses from IUPAC standards).
Structural Characterization
The compound’s structure includes:
-
A pyrrolidine ring with a fluorine substituent at C3.
-
An ethyl alcohol side chain bonded to the pyrrolidine nitrogen.
-
Chirality at C3, which influences its pharmacological profile .
Key Spectroscopic Data
While experimental NMR or mass spectrometry data for this specific compound is limited in public databases, analogous fluoropyrrolidines exhibit characteristic signals:
-
¹⁹F NMR: Typically resonates between -180 to -220 ppm for aliphatic C-F bonds .
-
¹H NMR: Protons on the fluorinated carbon (C3) show coupling constants (³JHF) of ~48–52 Hz .
Synthesis and Synthetic Routes
General Strategies
The synthesis of (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol typically involves:
-
Pyrrolidine Functionalization: Introduction of fluorine via nucleophilic substitution or electrophilic fluorination.
-
Side-Chain Installation: Coupling of ethanolamine derivatives to the pyrrolidine nitrogen.
Fluorination of Pyrrolidine
A common approach employs hydroxypyrrolidine precursors, which are converted to fluorinated analogs using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . For example:
This step often retains stereochemistry, critical for maintaining enantiomeric purity .
Ethanolamine Side-Chain Attachment
The ethanol moiety is introduced via alkylation or Mitsunobu reactions. In one protocol:
Yields for this step range from 60–75% in optimized conditions .
Challenges and Optimizations
-
Stereochemical Integrity: Racemization during fluorination or alkylation requires careful control of temperature and base selection .
-
Purification: High-polarity hydroxyl groups necessitate chromatographic techniques (e.g., reverse-phase HPLC) .
Physicochemical and Pharmacokinetic Properties
Computed Properties
Using tools like PubChem’s computational modules , key properties include:
Property | Value | Method |
---|---|---|
LogP | -0.82 | XLogP3 |
Hydrogen Bond Donors | 2 | Cactvs 3.4.8 |
Rotatable Bonds | 3 | Cactvs 3.4.8 |
Topological Polar SA | 46.2 Ų | ChemAxon |
Solubility and Stability
-
Aqueous Solubility: ~12 mg/mL (predicted via SwissADME).
-
Stability: Susceptible to oxidation at the hydroxyl group; stable under inert atmospheres .
Biological Activity and Applications
Role in κ-Opioid Receptor (KOR) Agonists
Fluoropyrrolidine derivatives, including (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol, are intermediates in synthesizing perhydroquinoxaline-based KOR agonists . These agonists exhibit:
-
Low-Nanomolar KOR Affinity: Ki values <10 nM in binding assays .
-
Anti-Inflammatory Effects: Reduction of CD11c and IFN-γ production in murine models .
Mechanism of Action
The fluorinated pyrrolidine enhances blood-brain barrier permeability while the hydroxyl group facilitates hydrogen bonding with KOR’s extracellular domain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume